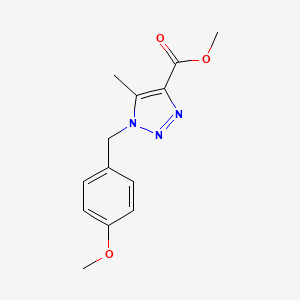

Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Overview of 1,2,3-Triazole Chemistry

The 1,2,3-triazole ring system represents one of the most important nitrogen-containing heterocycles in modern organic chemistry, characterized by a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms with the molecular formula C2H3N3. This heterocyclic framework exhibits remarkable stability compared to other organic compounds containing three adjacent nitrogen atoms, a property that has made it invaluable in various chemical applications. The aromatic nature of the triazole ring stems from its six π-electrons distributed across the five-membered ring, conferring unique electronic properties that facilitate diverse chemical interactions.

The structural versatility of 1,2,3-triazoles allows for extensive substitution patterns, with the most common derivatives being 1,4-disubstituted and 1,5-disubstituted variants. The regioselectivity of substitution has become a cornerstone of triazole chemistry, with different synthetic approaches favoring specific substitution patterns. Copper-catalyzed azide-alkyne cycloaddition reactions predominantly yield 1,4-disubstituted triazoles, while ruthenium-catalyzed processes favor 1,5-disubstituted products. This selectivity has enabled chemists to access diverse triazole architectures with predetermined regiochemistry, expanding the scope of applications significantly.

The electronic properties of 1,2,3-triazoles contribute to their exceptional utility as bioisosteres for various functional groups, including imidazoles and carboxylic acid derivatives. This bioisosterism has proven particularly valuable in medicinal chemistry applications, where triazole-containing compounds often exhibit enhanced metabolic stability and improved pharmacological profiles compared to their non-triazole analogs. The ability of triazole rings to participate in hydrogen bonding, both as donors and acceptors, further enhances their utility in biological systems and materials science applications.

Historical Development of 1,2,3-Triazole Carboxylates

The historical development of 1,2,3-triazole carboxylates traces back to the foundational work establishing triazole chemistry itself. The term "triazole" was first introduced by Bladin in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. Following this initial discovery, the chemistry of triazoles developed gradually, with significant acceleration occurring upon the establishment of facile and convenient synthetic techniques.

The evolution of triazole carboxylates gained momentum with the development of azide-alkyne cycloaddition methodologies, particularly the revolutionary copper-catalyzed azide-alkyne cycloaddition discovered independently by the groups of Meldal and Sharpless. This methodology, often referred to as "click chemistry," provided unprecedented access to 1,4-disubstituted 1,2,3-triazoles with exceptional reliability and scope. The subsequent development of ruthenium-catalyzed azide-alkyne cycloaddition further expanded the synthetic toolkit by enabling selective access to 1,5-disubstituted triazoles.

The synthesis of triazole carboxylates has evolved through multiple strategic approaches, including direct cycloaddition methods and post-functionalization strategies. Early synthetic routes often relied on harsh reaction conditions and limited substrate scope, but modern methodologies have addressed these limitations through the development of mild, efficient protocols. The integration of carboxylate functionality into triazole frameworks has been achieved through various means, including direct incorporation during cycloaddition reactions and subsequent esterification of carboxylic acid precursors.

Recent advances in triazole carboxylate synthesis have emphasized sustainability and atom economy, with researchers developing green chemistry approaches that minimize waste generation and environmental impact. These developments have included the use of water as a reaction solvent, the elimination of toxic reagents, and the implementation of one-pot synthetic sequences that reduce the number of purification steps required. The continuous refinement of synthetic methodologies has made triazole carboxylates increasingly accessible to researchers across diverse disciplines.

Significance of Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in Chemical Research

This compound occupies a unique position within the triazole carboxylate family due to its specific substitution pattern and functional group arrangement. The compound features a 1,5-disubstituted triazole core, which is less common than the 1,4-disubstituted variants but offers distinct advantages in certain applications. The presence of the 4-methoxybenzyl substituent at the nitrogen-1 position provides a sterically bulky, electron-rich aromatic system that can influence both the electronic properties and spatial arrangement of the molecule.

The methyl ester functionality at the carbon-4 position serves multiple purposes in chemical research applications. This ester group provides a reactive handle for further synthetic transformations, enabling the preparation of amide derivatives, hydrolysis to carboxylic acids, or transesterification to alternative ester variants. The electron-withdrawing nature of the ester group also modulates the electronic density of the triazole ring, potentially affecting its reactivity and binding properties in biological systems.

Research applications of this compound have encompassed diverse areas including synthetic methodology development, materials science, and biological screening programs. The compound has served as a key intermediate in the synthesis of more complex molecular architectures, particularly in the development of hybrid molecules combining triazole and isatin pharmacophores. These hybrid structures have shown promise in various therapeutic areas, demonstrating the continued relevance of triazole carboxylates in drug discovery efforts.

The specific substitution pattern of this compound has also made it valuable in structure-activity relationship studies. Researchers have utilized this compound as a reference point for understanding how different substituents affect the biological and chemical properties of triazole carboxylates. The systematic variation of substituents around this core structure has provided insights into the factors governing triazole reactivity and biological activity.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, reflecting the compound's versatility and potential applications. Primary objectives include the development of efficient synthetic methodologies for accessing this specific triazole architecture and related analogs. Researchers have focused on optimizing reaction conditions to maximize yield while minimizing environmental impact and resource consumption.

Structural characterization represents another critical research objective, with comprehensive spectroscopic and analytical studies aimed at fully elucidating the compound's properties. These investigations have employed multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm structural assignments and assess purity. The development of robust analytical methods has been essential for supporting synthetic methodology development and ensuring reproducible results across different research groups.

The scope of current research extends to the exploration of derivatization strategies that can enhance the compound's utility in specific applications. This includes investigations into the conversion of the methyl ester to alternative functional groups, modification of the aromatic substituents, and the development of protecting group strategies that enable selective functionalization. These derivatization studies have provided access to compound libraries that facilitate structure-activity relationship investigations.

| Research Area | Primary Focus | Key Methodologies | Expected Outcomes |

|---|---|---|---|

| Synthetic Methodology | Reaction Optimization | Click Chemistry, Green Synthesis | Improved Yields, Reduced Waste |

| Structural Analysis | Characterization | NMR, MS, IR Spectroscopy | Complete Structure Confirmation |

| Derivatization | Functional Group Modification | Esterification, Amidation | Expanded Compound Libraries |

| Applications Research | Biological Screening | In Vitro Assays | Activity Profiles |

Future research directions aim to expand the synthetic accessibility of this compound class while simultaneously exploring new applications in emerging fields such as materials science and nanotechnology. The development of solid-phase synthetic methods and automated synthesis platforms represents a significant opportunity for scaling up production and enabling high-throughput screening applications. Additionally, computational chemistry studies are expected to provide deeper insights into the electronic structure and reactivity patterns of this compound, guiding future synthetic efforts and application development.

Properties

IUPAC Name |

methyl 1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9-12(13(17)19-3)14-15-16(9)8-10-4-6-11(18-2)7-5-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJORPVDHYEPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DBU-Promoted Cycloaddition with β-Ketoesters (Reference)

- Procedure: A β-ketoester reacts with an organic azide in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 50 °C overnight.

- Outcome: This yields 5-methyl-1-substituted-1,2,3-triazole-4-carboxylates with high yield.

- Relevance: Using 4-methoxybenzyl azide or related precursors could provide the N1-(4-methoxybenzyl) substitution directly.

- Purification: Flash chromatography with methanol/dichloromethane/acetic acid mixtures.

This method is efficient for introducing the methyl group at C5 and the ester functionality at C4 simultaneously, facilitating the synthesis of methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.

Synthesis from Methyl 1-Benzyl-5-Formyl-1H-1,2,3-Triazole-4-Carboxylate Intermediates (Reference)

- Step 1: Preparation of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate by established methods.

- Step 2: Reaction with substituted aniline derivatives in methanol at room temperature overnight to form imine intermediates.

- Step 3: Reduction of the imine intermediates using sodium borohydride (NaBH4) in an ice bath to yield 5-(phenylamino)methyl-1,2,3-triazole derivatives.

- Application: Although this method focuses on 5-(phenylamino)methyl substitution, the initial intermediate methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate is structurally close to the target compound and can be adapted for 4-methoxybenzyl substitution at N1.

- Yields: Up to 75% with high purity confirmed by IR, 1H NMR, and 13C NMR spectroscopy.

Summary Table of Preparation Steps and Conditions

| Step No. | Description | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Formation of 1-(4-methoxybenzyl)-1,2,3-triazole core | Azide-alkyne cycloaddition or substitution of N1 with 4-methoxybenzyl group | High regioselectivity for N1 substitution |

| 2 | Introduction of methyl group at C5 | Use of methyl-substituted β-ketoesters or methylation via alkylation | DBU-promoted cycloaddition yields 5-methyl triazole |

| 3 | Carboxylation at C4 | Lithiation with LDA/n-butyllithium and carbonation with CO2 | Forms triazole-4-carboxylic acid intermediate |

| 4 | Esterification to methyl ester | Reaction with methanol and thionyl chloride or methyl iodide with base | Yields methyl ester, e.g., this compound |

| 5 | Purification | Crystallization, flash chromatography | High purity confirmed by IR, NMR spectroscopy |

Research Findings and Analytical Characterization

- Yields: Reported yields for similar triazole methyl esters range from 65% to 75% depending on substituents and reaction conditions.

- Spectroscopic Data:

- 1H NMR shows characteristic singlets for methyl ester (around 3.7 ppm), methoxybenzyl protons (aromatic and methoxy signals), and methyl group at C5.

- 13C NMR confirms carbonyl carbon of ester (~160-165 ppm) and aromatic carbons.

- IR spectra show strong absorption bands for ester carbonyl (~1710-1730 cm^-1).

- Purification: Crystallization from solvents such as dichloromethane/hexane or chromatographic techniques ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential to inhibit tumor growth. Research shows that triazole compounds can interfere with the cell cycle and induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects, particularly in the context of Alzheimer's disease. A related compound, 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE), demonstrated the ability to reduce amyloid-beta formation and tau phosphorylation, suggesting that triazole derivatives could serve as multi-target ligands in Alzheimer's treatment .

Pesticide Development

Triazole compounds are known for their fungicidal properties. This compound can be utilized in the synthesis of novel agrochemicals aimed at controlling fungal diseases in crops. The structural features of triazoles allow them to disrupt fungal cell wall synthesis and metabolic processes .

Synthesis of Functional Materials

The compound's unique chemical structure enables its use in the development of functional materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The methoxybenzyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate with analogous triazole derivatives, highlighting differences in substituents, molecular properties, and reported applications.

Key Observations:

Halogenation (e.g., chlorine at position 5 in ) increases molecular weight and polarity, which could influence binding affinity in biological systems or material interactions .

Ester vs. Amide Functional Groups :

- The methyl/ethyl ester derivatives (e.g., ) are typically more lipophilic than the carboxamide analog (), affecting their pharmacokinetic profiles or corrosion inhibition efficiency .

Synthetic Methodologies :

- Most analogs are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-mediated reactions, with yields exceeding 80% in optimized conditions .

Research Findings and Structural Insights

- Corrosion Inhibition : Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrated 92% inhibition efficiency for aluminium in 0.5 M HCl, attributed to adsorption of the triazole ring and chloro substituent onto metal surfaces . The target compound’s methoxy group may reduce adsorption efficiency compared to chloro analogs due to steric hindrance.

- Biological Activity : Sulfonamide-bearing triazoles (e.g., ) show moderate antimicrobial activity, suggesting that the target compound’s methoxybenzyl group could be modified with sulfonamides for enhanced bioactivity .

- Crystallography : While structural data for the target compound is unavailable, related triazoles (e.g., ) crystallize in triclinic systems with planar molecular conformations, implying similar packing behavior for the methoxybenzyl derivative .

Biological Activity

Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with 4-methoxybenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields this compound with high purity and yield.

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

Anticancer Activity

Research indicates that triazole derivatives possess significant anticancer properties. For instance, compounds similar in structure have demonstrated selective cytotoxicity against various cancer cell lines. In a study comparing the antiproliferative effects of different triazole derivatives, this compound showed promising results against leukemia and solid tumor cell lines.

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Jurkat (leukemia) | 0.63 | Apoptosis induction |

| This compound | CAKI-1 (kidney) | 0.15 | Mitochondrial dysfunction |

| This compound | LOX IMVI (melanoma) | 0.20 | DNA damage |

The anticancer activity is attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells characterized by morphological changes such as membrane blebbing and chromatin condensation.

- Mitochondrial Dysfunction : It reduces mitochondrial membrane potential leading to cell death.

- DNA Damage : The compound induces DNA fragmentation without directly intercalating into DNA molecules.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives in cancer therapy:

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines at nanomolar concentrations. The compound's GI50 values were comparable to established chemotherapeutic agents like doxorubicin.

- In Vivo Studies : Animal model studies indicated that administration of the compound resulted in reduced tumor growth rates and improved survival rates compared to controls.

- ADME Properties : Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) profiling suggests favorable pharmacokinetic properties for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

- Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed [3+2] cycloaddition. For example, methyl propiolate reacts with benzyl azide derivatives in the presence of a catalyst like {(Tp)(PPh₃)₂Ru(N₃)} under reflux in toluene, followed by purification via silica gel chromatography .

- Key Parameters :

| Reaction Condition | Catalyst | Solvent | Yield |

|---|---|---|---|

| Reflux, 24 h | Ru-based | Toluene | ~75% |

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE), followed by structure solution using SHELXT (direct methods) and refinement with SHELXL (full-matrix least-squares) . Visualization is performed via ORTEP-3 .

- Example Structural Data :

| Bond Length (Å) | N1–N2: 1.309 | C4–C3: 1.372 |

|---|---|---|

| Torsion Angle | C–CH₂–N: 112.13° |

Q. What safety precautions are required when handling this compound?

- Guidelines : Use PPE (gloves, goggles) and work in a fume hood. Refer to safety data sheets (SDS) for acute toxicity (Category 4 for oral/dermal/inhalation). Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods validate experimental structural data?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and compare theoretical bond lengths/angles with SCXRD data. Discrepancies >0.02 Å suggest experimental errors or dynamic effects .

- Case Study : For a related triazole carboxylate, DFT-derived C–N bond lengths deviated by <0.01 Å from SCXRD data, confirming accuracy .

Q. How do structural modifications at the triazole ring impact biological activity?

- Analysis : Substituents at position 5 (e.g., methyl vs. chloro) influence antiproliferative activity. For example, ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-triazole-4-carboxylate showed 69.8% inhibition in NCI-H522 lung cancer cells, while bulkier substituents reduced activity .

- SAR Table :

| Substituent (Position 5) | Cell Line (NCI-H522) | Growth Inhibition (%) |

|---|---|---|

| Methyl | Lung cancer | 69.8 |

| Chloro | Lung cancer | 68.0 |

Q. How to resolve contradictions in reported bioactivity data?

- Approach : Cross-validate purity (HPLC >95%, NMR), assay conditions (e.g., cell culture media, incubation time), and structural confirmation (SCXRD or FTIR). For example, discrepancies in IC₅₀ values may arise from impurities in ester derivatives .

Q. What advanced techniques characterize hydrogen-bonding networks in crystals?

- Methods : Hirshfeld surface analysis (CrystalExplorer) and topology analysis (Mercury software) map interactions like C–H···O and π–π stacking. For a related compound, C–H···O interactions (2.48–2.65 Å) stabilized the crystal lattice .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.